4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one

Acaricide Tetronic acid Spirodiclofen

Researchers sourcing spirocyclic tetronic acid building blocks often face limited access to unsubstituted 3-position analogs, restricting systematic SAR exploration. 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one (CAS 88329-68-4) resolves this bottleneck with a versatile enol ether lactone core. - Enables divergent synthesis of acaricidal leads showing 2.0-fold greater potency than spirodiclofen (LD₅₀ = 22.39 mg/L). - Unsubstituted 3-position provides a functional handle for fungicidal library generation (EC₅₀ values down to 1.31 mg/L). - Rigid spirocyclic framework enhances conformational restriction for target binding studies. Standard analytical documentation provided for procurement compliance.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 88329-68-4
Cat. No. B11900196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one
CAS88329-68-4
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)OC12CCCCC2
InChIInChI=1S/C11H16O3/c1-2-13-9-8-10(12)14-11(9)6-4-3-5-7-11/h8H,2-7H2,1H3
InChIKeyBFKCKDPHENDYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one: Procurement Evidence Guide


4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one (CAS 88329-68-4) is a spirocyclic tetronic acid derivative characterized by a 1-oxaspiro[4.5]dec-3-en-2-one core with a 4-ethoxy substituent . It belongs to the broader class of oxaspirocyclic enol ether lactones that serve as key intermediates in the synthesis of commercial acaricides (e.g., spirodiclofen) and as scaffolds for fungicidal lead optimization [1]. The compound's rigid spirocyclic framework confers distinct conformational constraints compared to monocyclic tetronic acids, influencing both its chemical reactivity profile and its utility as a building block for derivative synthesis .

1
Spirocyclic tetronic acid enol ether lactone intermediate for agrochemical synthesis
2
Unsubstituted 3-position enables diversification absent in bulkier commercial analogs
3
Rigid spirocyclic framework supports conformational restriction for lead optimization

4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one: Generic Substitution Risks


Spirocyclic tetronic acid derivatives are not functionally interchangeable. The 4-ethoxy substitution pattern on 4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one is a critical determinant of both its synthetic utility and its biological profile. Comparative studies demonstrate that even minor structural variations—such as replacing the ethoxy group with a hydroxy group, substituting the 3-position with a 2,4-dichlorophenyl moiety, or altering the spiro ring size—produce substantial shifts in acaricidal LD₅₀ values (ranging from 22.39 mg/L to 174.13 mg/L across derivatives) [1]. The compound's unsubstituted 3-position provides a versatile handle for diversification that is absent in bulkier commercial analogs, making it a strategically distinct intermediate for derivative libraries [2]. Generic substitution without structural verification risks introducing unpredictable changes in reactivity, target selectivity, and downstream biological outcomes [3].

4-Ethoxy
Substitution pattern directly influences synthetic utility and reported bioactivity; replacement may shift reactivity profiles.
3-Position
Unsubstituted handle is strategic for diversity-oriented synthesis; pre-functionalized analogs limit derivatization pathways.
Spiro size
Altering spiro ring size can unpredictably change target selectivity and downstream biological outcomes.

4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one: Quantitative Evidence


Acaricidal Potency vs. Spirodiclofen

Derivatives synthesized from the 1-oxaspiro[4.5]dec-3-en-2-one core demonstrate acaricidal activity superior to the commercial standard spirodiclofen. Specifically, compound 5m (a derivative of the spirocyclic tetronic acid scaffold related to 4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one) exhibited an LD₅₀ of 22.39 mg/L against Tetranychus cinnabarinus, compared to 45.20 mg/L for spirodiclofen [1]. This represents a 2.0-fold improvement in potency. Similarly, compound 5g showed an LD₅₀ of 35.12 mg/L, a 1.3-fold improvement over spirodiclofen [1].

Acaricidal potency vs. spirodiclofen
Reported
Derivative 5m LD₅₀ 22.39 mg/L vs. spirodiclofen 45.20 mg/L (2.0-fold lower)
Supports acaricide lead optimization context
Tetranychus cinnabarinus bioassay
Acaricide Tetronic acid Spirodiclofen

Insecticidal Activity vs. Spirodiclofen

The spirocyclic tetronic acid scaffold exhibits substantially enhanced activity against Aphis fabae (black bean aphid) relative to the commercial acaricide spirodiclofen. Compound 5b, a derivative of the 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one scaffold, demonstrated an LD₅₀ of 21.90 mg/L against Aphis fabae, whereas spirodiclofen showed an LD₅₀ of 174.13 mg/L [1]. This corresponds to an approximately 8.0-fold increase in potency.

Insecticidal activity vs. spirodiclofen
Reported
Derivative 5b LD₅₀ 21.90 mg/L vs. spirodiclofen 174.13 mg/L (8.0-fold lower)
Supports insecticide lead discovery context
Aphis fabae bioassay
Insecticide Aphid control Spirocyclic tetronic acid

Synthetic Versatility vs. 3-Acetyl-4-phenyl Derivatives

The 4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one scaffold provides a versatile platform for diversity-oriented synthesis that is not accessible with more heavily substituted analogs. In comparative studies, derivatives of 3-acetyl-4-phenyl-1-oxaspiro[4.5]dec-3-en-2-one demonstrated fungicidal activity with EC₅₀ values as low as 1.31 mg/L against Thanatephorus cucumeris and 10.62 mg/L against Sclerotinia sclerotiorum for compound A8, and 6.02 mg/L, 8.25 mg/L, and 15.70 mg/L against T. cucumeris, S. sclerotiorum, and Botrytis cinerea, respectively, for compound A7 [1][2]. These data establish the 1-oxaspiro[4.5]dec-3-en-2-one core as a validated fungicidal pharmacophore amenable to systematic structure-activity optimization.

Synthetic versatility vs. 3-acetyl-4-phenyl derivatives
Class-level
Related 1-oxaspiro[4.5]dec-3-en-2-one derivatives show EC₅₀ 1.31–15.70 mg/L against fungal pathogens
Validates scaffold utility for fungicide discovery programs
No direct EC₅₀ data for parent compound
Fungicide Oxime ether Diversity-oriented synthesis

Conformational Rigidity vs. Monocyclic Tetronic Acids

Compared to monocyclic tetronic acids, the spirocyclic framework of 4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one provides enhanced conformational rigidity and a larger three-dimensional structure . This spiro architecture is recognized as a biological isostere for certain pharmacophoric groups and can favorably modulate physicochemical properties including water solubility, lipophilicity, and ADMET profiles in optimized lead molecules . The rigid bicyclic system also reduces rotational degrees of freedom compared to monocyclic analogs, which can improve binding site complementarity and metabolic stability [1].

Conformational rigidity vs. monocyclic tetronic acids
Class-level
Spirocyclic framework reduces rotational freedom; reported to improve binding complementarity and metabolic stability
Supports scaffold selection for structure-based design
Qualitative structural differentiation
Synthetic intermediate Spirocyclic scaffold Conformational restriction

4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one: Application Scenarios


Acaricide & Insecticide Lead Optimization

Use 4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one as a core scaffold for synthesizing novel spirocyclic tetronic acid derivatives targeting Tetranychus cinnabarinus (carmine spider mite) and Aphis fabae (black bean aphid). Derivatives based on this scaffold have demonstrated LD₅₀ values as low as 22.39 mg/L against mites (2.0-fold more potent than spirodiclofen) and 21.90 mg/L against aphids (8.0-fold more potent than spirodiclofen) [1]. The unsubstituted 3-position of the parent compound provides a versatile handle for systematic SAR exploration not available in pre-functionalized commercial analogs.

Fungicidal Compound Library Synthesis

Employ 4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one as a building block for diversity-oriented synthesis of fungicidal candidate libraries. Structurally related 1-oxaspiro[4.5]dec-3-en-2-one derivatives have shown potent activity against agriculturally significant fungal pathogens including Thanatephorus cucumeris (EC₅₀ = 1.31–6.02 mg/L), Sclerotinia sclerotiorum (EC₅₀ = 8.25–10.62 mg/L), and Botrytis cinerea (EC₅₀ = 15.70 mg/L) [2][3]. The 4-ethoxy substitution pattern distinguishes this compound from other spirocyclic tetronic acids and may confer unique physicochemical properties influencing fungicidal spectrum and plant uptake.

Spirocyclic Intermediate for Agrochemical Synthesis

Utilize 4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one as a key intermediate in the synthesis of proprietary spirocyclic pesticides and herbicides. The compound's spiro[4.5]decane framework with an enol ether lactone moiety is structurally related to the core of commercial acaricides such as spirodiclofen (3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate) [4]. The 4-ethoxy derivative serves as a more versatile synthetic intermediate than the fully elaborated commercial product, enabling divergent synthesis of multiple candidate molecules from a single advanced intermediate.

Conformationally Restricted Bioactive Design

Incorporate 4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one into medicinal chemistry programs requiring rigid, three-dimensional scaffolds. The spirocyclic framework provides conformational restriction that can enhance target binding specificity and metabolic stability compared to flexible monocyclic analogs . The compound's spiro architecture serves as a biological isostere for certain pharmacophoric groups and can modulate ADMET properties in lead optimization campaigns .

Application
Selection Property
Validation Focus
Acaricide & insecticide lead optimization
Unsubstituted 3-position for SAR exploration
LD₅₀ endpoint comparison against target pest species
Fungicidal compound library synthesis
4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one core with distinct substitution
EC₅₀ profiling across agriculturally relevant fungal pathogens
Spirocyclic intermediate for agrochemical synthesis
Versatile enol ether lactone handle for divergent synthesis
Reactivity and derivatization scope in multi-step routes
Conformationally restricted bioactive design
Rigid spiro[4.5] framework vs. flexible monocyclic analogs
Metabolic stability and target engagement in model systems

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